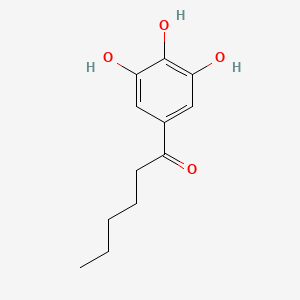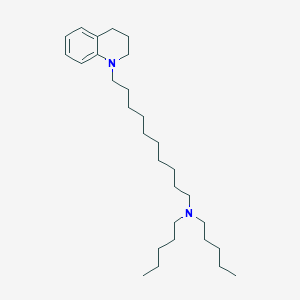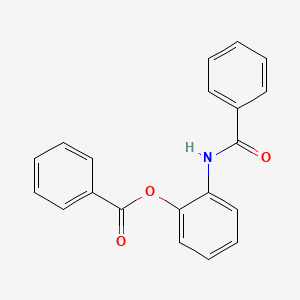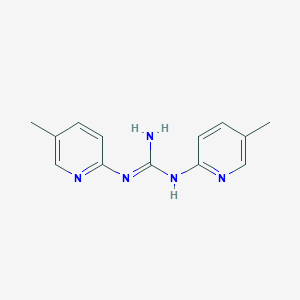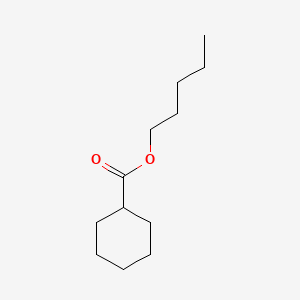
Pentyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid pentyl ester, is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to purify the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Pentyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into cyclohexanecarboxylic acid and pentanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: Cyclohexanecarboxylic acid and pentanol.
Reduction: Cyclohexanemethanol and pentanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Pentyl cyclohexanecarboxylate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pentyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing cyclohexanecarboxylic acid and pentanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexanecarboxylate: Similar ester with ethyl group instead of pentyl.
Methyl cyclohexanecarboxylate: Similar ester with methyl group instead of pentyl.
Butyl cyclohexanecarboxylate: Similar ester with butyl group instead of pentyl.
Uniqueness
Pentyl cyclohexanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The length of the pentyl chain influences its solubility, boiling point, and reactivity compared to shorter or longer alkyl chain esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industry, as well as in scientific research.
Properties
CAS No. |
6553-83-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
pentyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3 |
InChI Key |
QLFARUWYJWNPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


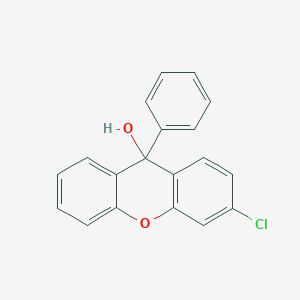

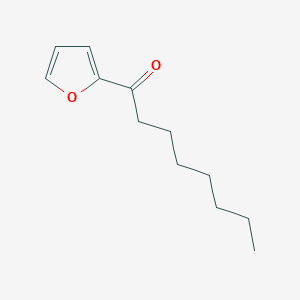
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
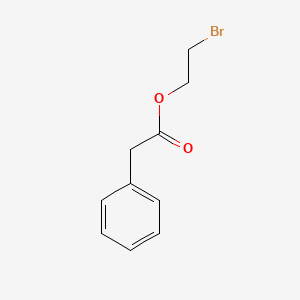


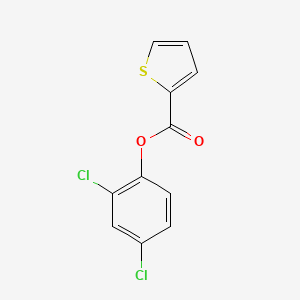
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
